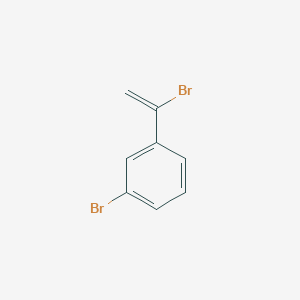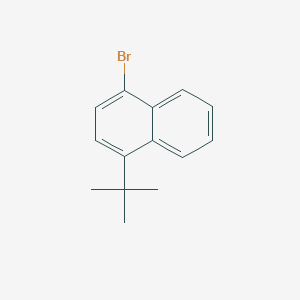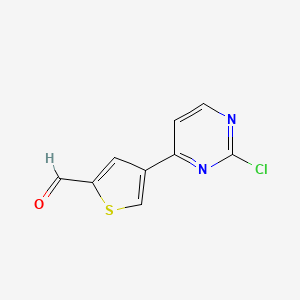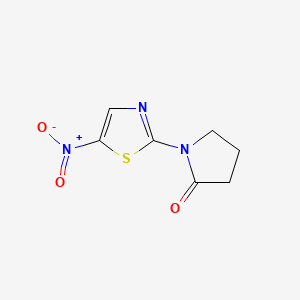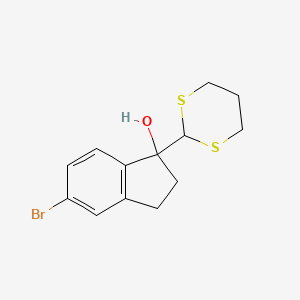
5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol is a complex organic compound with the molecular formula C13H15BrOS2
Preparation Methods
The synthesis of 5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol typically involves multiple steps. One common synthetic route includes the use of organolithium reagents. For instance, the reaction of 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with organolithium reagents under controlled conditions can yield the desired compound . The reaction conditions often involve low temperatures (e.g., -78°C) and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Chemical Reactions Analysis
5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Scientific Research Applications
5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with antibacterial and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets through various pathways. The compound’s bromine atom and dithiane ring play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the dithiane ring can undergo oxidation and reduction reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol can be compared with other similar compounds, such as:
2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: This compound also contains a dithiane ring and is used in similar synthetic applications.
5-cyano-2-methylfuran: Another compound with a heterocyclic structure that undergoes nucleophilic substitution reactions.
1,2-dimethyl-5-cyanopyrrole: A compound with a pyrrole ring that participates in similar chemical reactions.
Properties
Molecular Formula |
C13H15BrOS2 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C13H15BrOS2/c14-10-2-3-11-9(8-10)4-5-13(11,15)12-16-6-1-7-17-12/h2-3,8,12,15H,1,4-7H2 |
InChI Key |
OFJQIPOQXVPKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2(CCC3=C2C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


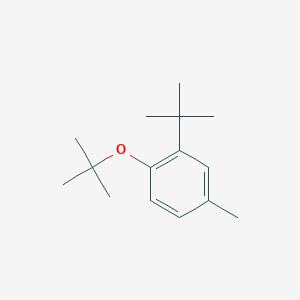

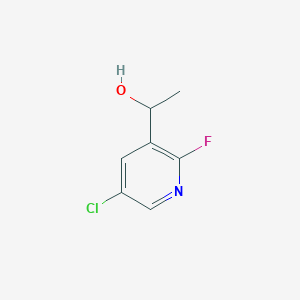


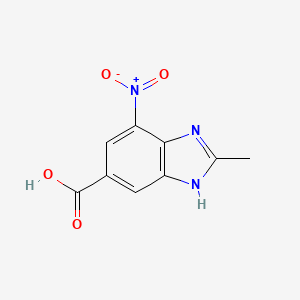
![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)
